molecular formula C5H6ClN3O B1339782 5-Chloro-1-methyl-1h-pyrazole-4-carboxamide CAS No. 110763-18-3

5-Chloro-1-methyl-1h-pyrazole-4-carboxamide

Cat. No.: B1339782
CAS No.: 110763-18-3
M. Wt: 159.57 g/mol
InChI Key: CCZSYYBYKAUXNW-UHFFFAOYSA-N
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Description

5-Chloro-1-methyl-1h-pyrazole-4-carboxamide is a heterocyclic organic compound that belongs to the pyrazole family This compound is characterized by a five-membered ring structure containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-methyl-1h-pyrazole-4-carboxamide typically involves the reaction of 5-chloro-1-aryl-3-methyl-1h-pyrazole-4-carboxylic acids with 5-amino-1-aryl-1h-pyrazole-4-carbonitriles . This reaction is carried out under controlled conditions, often involving the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-methyl-1h-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Condensation Reactions: It can form condensation products with other compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Chloro-1-methyl-1h-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in antiviral applications, it targets viral proteins, interfering with their function and inhibiting viral replication . The compound’s structure allows it to bind tightly to the active sites of these proteins, disrupting their normal activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1-methyl-1h-pyrazole-4-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits unique binding affinities and activities, making it a valuable compound for specific applications in medicinal and agricultural research.

Properties

IUPAC Name

5-chloro-1-methylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O/c1-9-4(6)3(2-8-9)5(7)10/h2H,1H3,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZSYYBYKAUXNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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